![molecular formula C16H21N3O5 B2465484 N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-56-2](/img/structure/B2465484.png)
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Research on related compounds, such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamides, highlights the exploration of synthesis methods and evaluation of anticonvulsant activities. These compounds were synthesized and assessed for their potential to interact with GABAergic targets, aiming to understand their mechanism in mitigating seizures induced in animal models. Despite some compounds showing a tendency towards activity manifestation, the findings underscore the importance of the NHCO cyclic fragment in anticonvulsant activity, presenting a methodological framework that could be relevant for studying N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (Wassim El Kayal et al., 2022).
Anticancer Drug Synthesis and Molecular Docking Analysis
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer agent through in silico modeling to target VEGFr receptor provides insight into the potential application of related compounds in cancer research. This demonstrates the importance of structural analysis and molecular docking in identifying compounds with promising anticancer activities, offering a potential research direction for similar acetamides (G. Sharma et al., 2018).
Cholinesterase Inhibition for Alzheimer's Disease
Research into synthetic 1,2,4-triazole derivatives, including compounds like 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide, has shown moderate to good activities against acetylcholinesterase and butyrylcholinestrase. These enzymes are significant targets in Alzheimer's disease research, suggesting the potential for related compounds to be explored for therapeutic applications in neurodegenerative diseases (N. Riaz et al., 2020).
Prostacyclin Receptor Agonist for Pulmonary Hypertension
The development and evaluation of 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304) as a long-acting and highly selective prostacyclin receptor agonist highlight its therapeutic potential for pulmonary arterial hypertension. This research demonstrates the role of receptor selectivity in drug development, indicating a possible research avenue for compounds with similar structures in treating vascular diseases (Keiichi Kuwano et al., 2008).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-11-5-6-12(23-2)13(9-11)24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAQEBPPDRAMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.